ICT2700

CYP1A1 selectivity bladder cancer prodrug bioactivation

ICT2700 (synonyms: ICT-2700, de-OH-CPI-MI) is a hydroxylated seco-duocarmycin chloromethylindoline prodrug (molecular formula C₂₁H₁₈ClN₃O₂, MW 379.84) rationally designed for bioactivation by the tumor-associated cytochrome P450 isoform CYP1A1. Unlike parent duocarmycins whose ultrapotency precludes systemic administration, ICT2700 remains inert until CYP1A1-mediated C5-hydroxylation triggers spirocyclization to the DNA-alkylating cytotoxin ICT2740, enabling tissue-specific dose intensification.

Molecular Formula C21H18ClN3O2
Molecular Weight 379.84
Cat. No. B1192944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICT2700
SynonymsICT2700;  ICT 2700;  ICT-2700;  de-OH-CPI-MI;  deOHCPIMI;  de OH CPI MI
Molecular FormulaC21H18ClN3O2
Molecular Weight379.84
Structural Identifiers
SMILESO=C(N1CC(CCl)C2=C1C=CC3=C2C=CN3)C(N4)=CC5=C4C=C(OC)C=C5
InChIInChI=1S/C21H18ClN3O2/c1-27-14-3-2-12-8-18(24-17(12)9-14)21(26)25-11-13(10-22)20-15-6-7-23-16(15)4-5-19(20)25/h2-9,13,23-24H,10-11H2,1H3
InChIKeyXRNCIYOOVQKJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICT2700: A CYP1A1-Selective Duocarmycin Prodrug for Tumor-Targeted Procurement in Bladder and Head & Neck Cancer Research


ICT2700 (synonyms: ICT-2700, de-OH-CPI-MI) is a hydroxylated seco-duocarmycin chloromethylindoline prodrug (molecular formula C₂₁H₁₈ClN₃O₂, MW 379.84) rationally designed for bioactivation by the tumor-associated cytochrome P450 isoform CYP1A1 [1]. Unlike parent duocarmycins whose ultrapotency precludes systemic administration, ICT2700 remains inert until CYP1A1-mediated C5-hydroxylation triggers spirocyclization to the DNA-alkylating cytotoxin ICT2740, enabling tissue-specific dose intensification [2]. This mechanism confers a unique CYP1A1-dependent cytotoxic window, making ICT2700 a tool compound for studying CYP1A1-targeted therapeutic strategies in cancers overexpressing this isoform, particularly transitional cell carcinoma of the bladder and head and neck squamous cell carcinoma [1].

Why Generic Duocarmycin Analogs Cannot Substitute for ICT2700 in CYP1A1-Dependent Studies


ICT2700 cannot be generically interchanged with other duocarmycin-based or chloromethylindoline prodrugs because its bioactivation is stringently gated by a single CYP isoform. The compound shows negligible cytotoxicity in cells expressing CYP1A2, CYP1B1, or CYP3A4, and the CYP1 inhibitor α-naphthoflavone completely abrogates its activity, confirming exclusive CYP1A1-dependence [1]. Closely related analogs such as ICT2726 (benzofuran scaffold) display a fundamentally inverted stereoselectivity for CYP2W1 binding — the R-enantiomer of ICT2700 binds CYP2W1 whereas the S-enantiomer of ICT2726 does, and vice versa — meaning substitution would alter both the isoform activation profile and the stereochemical pharmacology [2]. Furthermore, ICT2700 uniquely does not induce AhR-regulated CYP1 family expression, preserving constitutive rather than pharmacologically amplified CYP1A1 levels, a property not guaranteed across analogs [1]. These differences render ICT2700 the only compound in its class with the full complement of published CYP1A1-selective activation, tumor-selective metabolite generation, and in vivo efficacy data specific to bladder and HNC xenograft models.

Quantitative Differentiation Evidence for ICT2700: Head-to-Head and Cross-Study Comparator Data


ICT2700 Exhibits 75-Fold CYP1A1-Dependent Cytotoxic Potentiation Over Wild-Type Cells, With Negligible Activation by CYP1A2, CYP1B1, or CYP3A4

In the most direct demonstration of CYP1A1-gated cytotoxicity, stable transfection of CYP1A1 into EJ138 bladder cancer cells (which lack endogenous CYP1A1 expression) resulted in a 75-fold increase in chemosensitivity to ICT2700 relative to wild-type EJ138 cells [1]. By contrast, EJ138 cells engineered to express CYP1A2 showed negligible chemosensitivity to ICT2700, and EJ138 cells exposed to CYP1B1-generated or CYP3A4-generated metabolites of ICT2700 were similarly unresponsive [1]. The CYP1 inhibitor α-naphthoflavone completely negated ICT2700 cytotoxicity in CYP1A1-positive cells, confirming the isoform-specific activation mechanism [1]. This isogenic cell panel approach represents a direct head-to-head comparison across multiple CYP isoforms within the same cellular background.

CYP1A1 selectivity bladder cancer prodrug bioactivation isogenic cell panel

ICT2700 R-Enantiomer Binds CYP2W1 with Inverted Stereochemical Preference Compared to ICT2726, Enabling Divergent CYP2W1 Probe Development

Spectral binding titrations revealed that CYP2W1 differentially binds the R-enantiomer of the indole-based ICT2700 (Kd = 8 ± 1 μM) while showing no significant binding to the S-enantiomer at concentrations up to ~15 μM [1]. In striking contrast, CYP2W1 differentially binds the S-enantiomer of the benzofuran-based analog ICT2726 (Kd = 0.41 ± 0.03 μM), with the R-enantiomer of ICT2726 producing no significant spectral shift even at ~10 μM [1]. This inverted stereochemical preference between the two scaffold types is a direct head-to-head comparison performed under identical experimental conditions. For CYP1A1, both enantiomers of ICT2700 bound with Kd values of approximately 1.9 ± 0.1 μM (S-enantiomer) and 1–2 μM (R-enantiomer), whereas (S)-ICT2726 bound CYP1A1 approximately 8-fold more tightly (Kd = 0.23 ± 0.02 μM) [1].

CYP2W1 binding stereoselectivity enantiomer ICT2726 comparator

ICT2700 Elicits Antitumor Response Exclusively in CYP1A1-Expressing Isogenic Xenografts with Tumor-Restricted Metabolite Detection

In mice bearing paired CYP1A1-positive and CYP1A1-negative isogenic tumors, ICT2700 administration produced an antitumor response only in the CYP1A1-expressing tumor model, while the CYP1A1-negative tumors in the same animals showed no response [1]. LC-MS analysis confirmed that the CYP1A1-activated cytotoxic metabolite was detectable in CYP1A1-positive tumor tissue but was absent from liver tissue, providing direct evidence of tumor-restricted bioactivation in vivo [1]. A separate xenograft study using CHOwt and CHO-CYP1A1 isogenic tumors demonstrated a clear dose-response: at 150 mg/kg i.p., ICT2700 produced a %T/C of 300% (p<0.01), and at 50 mg/kg, %T/C was 167% (p<0.05), with negligible body weight loss within normal limits at both doses [2]. In the FaDu head and neck cancer xenograft model, a single 150 mg/kg dose of ICT2700 showed preferential inhibition of small tumors (mean size 60 mm³) [3].

in vivo efficacy isogenic xenograft tumor-selective activation CYP1A1

ICT2700 Cytotoxicity in Head and Neck Cancer Cell Lines: Detroit-562 Sensitivity (280 nM) Differentiates from Other HNC Lines (~1 µM)

Antiproliferative profiling of ICT2700 across a panel of human head and neck cancer (HNC) cell lines revealed Detroit-562 cells as the most sensitive, with an IC50 of 280 nM, while FaDu, SCC5, SCC10, and SCC16A cell lines showed approximately 3.6-fold lower sensitivity (IC50 circa 1 µM) [1]. The co-tested duocarmycin prodrug ICT2706 showed a similar pattern but with generally distinct potency, underscoring that even within the same chloromethylindoline class, individual compounds do not produce interchangeable cytotoxicity profiles [1]. In CYP1A1-negative A2780 ovarian cancer cells, ICT2700 displayed an IC50 greater than 1000 nM, whereas the CYP1A1-hydroxylated active metabolite ICT2740 was approximately 1000-fold more potent (IC50 ~1 nM) [2], quantifying the prodrug activation window.

head and neck cancer IC50 Detroit-562 FaDu antiproliferative

ICT2700 Does Not Induce AhR-Regulated CYP1 Family Expression, Preserving Constitutive CYP1A1 Levels for Activation

In contrast to many CYP1A1 substrates that activate the aryl hydrocarbon receptor (AhR) pathway and thereby auto-induce their own metabolizing enzyme, ICT2700 was shown not to induce expression of the AhR-regulated CYP1 family in RT112 bladder cancer cells [1]. This was demonstrated experimentally alongside the observation that α-naphthoflavone completely abrogates ICT2700 cytotoxicity, confirming that the observed cell killing is dependent on pre-existing (constitutive) CYP1A1 rather than pharmacologically amplified CYP1A1 levels [1]. DNA damage, as measured by time- and concentration-dependent γ-H2AX protein expression, was observed in RT112 cells (endogenous CYP1A1-positive) but not in EJ138 cells (CYP1A1-negative), directly linking constitutive CYP1A1 expression to ICT2700-mediated DNA damage [1].

AhR CYP1A1 induction constitutive expression tumor selectivity

ICT2700 Application Scenarios: From CYP1A1 Mechanism-of-Action Studies to Bladder and Head & Neck Cancer Xenograft Models


CYP1A1-Selective Prodrug Bioactivation Studies Using Isogenic Cell Panels

ICT2700 is the reference compound for experimentally validating CYP1A1-dependent prodrug activation. The published isogenic EJ138 cell panel (wild-type, CYP1A1-transfected, CYP1A2-transfected) provides a ready-made experimental framework: ICT2700 should be procured alongside α-naphthoflavone as the CYP1 inhibitor control, and ICT2740 as the active metabolite positive control. The 75-fold chemosensitivity window between CYP1A1-positive and CYP1A1-negative cells serves as a quantitative benchmark for assay validation [1]. Procurement of the racemate is standard for CYP1A1 studies; however, if CYP2W1-targeted experiments are planned, chiral resolution to isolate the R-enantiomer (Kd = 8 μM for CYP2W1) is necessary, as the S-enantiomer shows no CYP2W1 binding [2].

Bladder Cancer Xenograft Efficacy Studies with Tumor-Selective Pharmacodynamic Endpoints

ICT2700 is the only duocarmycin prodrug with published in vivo efficacy data in bladder cancer isogenic xenograft models. The key experimental paradigm involves implanting paired CYP1A1-positive and CYP1A1-negative tumors in the same animal, then administering ICT2700 at 150 mg/kg i.p. and monitoring differential growth inhibition [1]. The critical pharmacodynamic endpoint is LC-MS detection of the CYP1A1-activated metabolite specifically in tumor tissue but not liver, which serves as a direct readout of tumor-selective bioactivation — a feature that distinguishes ICT2700 from liver-activated prodrugs [1]. γ-H2AX immunohistochemistry in CYP1A1-positive vs CYP1A1-negative tumor sections provides a complementary DNA damage biomarker endpoint [1].

Head and Neck Squamous Cell Carcinoma Preclinical Screening with Stratified Cell Line Sensitivity

For HNC research programs, ICT2700 should be screened against Detroit-562 cells as the high-sensitivity reference line (IC50 = 280 nM) and FaDu cells as the moderate-sensitivity comparator (IC50 ≈ 1 µM) [3]. The published CYP1A1, CYP1B1, and CYP2W1 expression profiling across nine HNC cell lines (A-253, Detroit-562, FaDu, OSC19, SCC4, SCC5, SCC10, SCC14, SCC16A) provides the molecular context to correlate CYP expression with ICT2700 sensitivity [3]. In vivo, the FaDu xenograft model with small tumors (mean 60 mm³) at a single 150 mg/kg dose has demonstrated preferential growth inhibition, and this model can be extended to larger tumors (240 mm³) to assess size-dependent responsiveness [3].

CYP2W1 vs CYP1A1 Isoform Selectivity Profiling Using Enantiomerically Resolved ICT2700

When the research objective is to dissect CYP2W1-selective from CYP1A1-selective bioactivation, researchers must procure enantiomerically pure (R)-ICT2700 and (S)-ICT2700. The R-enantiomer is the only form that binds CYP2W1 (Kd = 8 ± 1 μM), while both enantiomers bind CYP1A1 (S: Kd = 1.9 μM; R: Kd = 1–2 μM) [2]. This property makes (R)-ICT2700 a dual CYP1A1/CYP2W1 probe while (S)-ICT2700 is a CYP1A1-only probe, enabling subtractive experimental designs to attribute biological effects to specific CYP isoforms. The opposite stereochemical preference of ICT2726 (S-enantiomer binds CYP2W1 with Kd = 0.41 μM) makes ICT2726 the appropriate comparator tool for CYP2W1-biomarker development, while ICT2700 R-enantiomer is the scaffold for CYP2W1-selective bioactivation optimization [2].

Quote Request

Request a Quote for ICT2700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.